molecular formula C21H28N4O2 B2911270 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-methylbenzyl)acetamide CAS No. 1226434-44-1

2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-methylbenzyl)acetamide

Cat. No. B2911270
CAS RN: 1226434-44-1
M. Wt: 368.481
InChI Key: KFVAYJKUSUVBCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-methylbenzyl)acetamide is a compound that has drawn significant attention in scientific research. It is a potent and selective inhibitor of the protein kinase C theta (PKCθ) enzyme, which plays a crucial role in the immune system. PKCθ is involved in the activation of T-cells, which are essential for the body's defense against infections and diseases.

Mechanism of Action

The mechanism of action of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-methylbenzyl)acetamide involves the inhibition of PKCθ enzyme. PKCθ is a member of the protein kinase C family, which plays a crucial role in the activation of T-cells. T-cells are essential for the body's defense against infections and diseases, but their activation is also involved in the development of autoimmune diseases. By inhibiting PKCθ, 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-methylbenzyl)acetamide reduces T-cell activation and cytokine production, which can help to prevent or treat autoimmune diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-methylbenzyl)acetamide have been extensively studied. In preclinical studies, it has been shown to reduce T-cell activation and cytokine production, which are key processes in the development of autoimmune diseases. It has also been shown to have anti-inflammatory effects, which can help to reduce the symptoms of autoimmune diseases. In addition, it has been shown to have a good safety profile and is well-tolerated in animal studies.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-methylbenzyl)acetamide is its selectivity for PKCθ. This makes it a promising candidate for the treatment of autoimmune diseases, as it can target the specific enzyme involved in T-cell activation. Another advantage is its good safety profile and tolerability in animal studies. However, one limitation of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-methylbenzyl)acetamide is that it has not yet been tested in human clinical trials, so its efficacy and safety in humans are not yet known.

Future Directions

There are several future directions for the research on 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-methylbenzyl)acetamide. One direction is to further investigate its potential therapeutic applications for autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and type 1 diabetes. Another direction is to study its effects on other immune cells and signaling pathways, to better understand its mechanism of action. Additionally, it would be interesting to investigate its potential for combination therapy with other drugs, to enhance its efficacy and reduce side effects. Finally, clinical trials in humans are needed to evaluate its safety and efficacy in patients with autoimmune diseases.

Synthesis Methods

The synthesis of 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-methylbenzyl)acetamide involves several steps. The starting materials are 6-methyl-2-chloro-4-(2-oxopyrrolidin-1-yl)pyrimidine and 4-methylbenzylamine. The first step is the reaction of 6-methyl-2-chloro-4-(2-oxopyrrolidin-1-yl)pyrimidine with sodium azide to give 6-methyl-2-azido-4-(2-oxopyrrolidin-1-yl)pyrimidine. This compound is then reacted with 4-methylbenzylamine to give 2-(4-methylbenzylamino)-6-methylpyrimidin-4-ol. The final step involves the reaction of 2-(4-methylbenzylamino)-6-methylpyrimidin-4-ol with 2-bromo-N-(2-oxoazepan-1-yl)acetamide to give 2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-methylbenzyl)acetamide.

Scientific Research Applications

2-((2-(azepan-1-yl)-6-methylpyrimidin-4-yl)oxy)-N-(4-methylbenzyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent and selective inhibitor of PKCθ, which makes it a promising candidate for the treatment of autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and type 1 diabetes. In preclinical studies, it has been shown to reduce T-cell activation and cytokine production, which are key processes in the development of autoimmune diseases.

properties

IUPAC Name

2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O2/c1-16-7-9-18(10-8-16)14-22-19(26)15-27-20-13-17(2)23-21(24-20)25-11-5-3-4-6-12-25/h7-10,13H,3-6,11-12,14-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFVAYJKUSUVBCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)COC2=NC(=NC(=C2)C)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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